molecular formula C23H28O8 B1244653 Magnone B

Magnone B

Cat. No.: B1244653
M. Wt: 432.5 g/mol
InChI Key: WZJHOKWDMKAFDJ-PONJGIIJSA-N
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Description

Magnone B is a naturally occurring lignan/neolignan isolated from Acorus tatarinowii, a plant traditionally used in herbal medicine. Structurally, it belongs to the 7,9′-epoxylignan class, characterized by a bicyclic framework formed via an epoxy bridge between two phenylpropanoid units. Key structural features include a 1,3,4,5-tetrasubstituted aromatic ring, five methoxy groups, a hydroxymethyl group at C-8, and a conjugated carbonyl group . This compound has been studied for its antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. Its isolation and structural elucidation rely heavily on advanced spectroscopic techniques, including NMR and mass spectrometry, as outlined in methodologies for organic compound analysis .

Properties

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[(3R,4R,5S)-4-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)oxolan-3-yl]methanone

InChI

InChI=1S/C23H28O8/c1-26-17-7-6-13(8-18(17)27-2)21(25)16-12-31-22(15(16)11-24)14-9-19(28-3)23(30-5)20(10-14)29-4/h6-10,15-16,22,24H,11-12H2,1-5H3/t15-,16-,22+/m0/s1

InChI Key

WZJHOKWDMKAFDJ-PONJGIIJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2COC(C2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC

Synonyms

magnone B
tetrahydro-2-(3,4,5-trimethoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-(hydroxymethyl)furan

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Magnone B is part of a broader family of lignans, which share a common biosynthetic origin but exhibit structural variations that influence their biological activity. Below, we compare this compound with Compound 4, a closely related analog identified in the same study .

Table 1: Structural and Functional Comparison of this compound and Compound 4

Feature This compound Compound 4
Core structure 7,9′-epoxylignan 7,9′-epoxylignan
Aromatic substitution 1,3,4,5-tetrasubstituted 1,3,4-trisubstituted
C-8 substituent Hydroxymethyl (-CH₂OH) Methyl (-CH₃)
Methoxy groups 5 5
Carbonyl group Present Present
Reported activity Antioxidant Antioxidant (inferred)

Key Findings:

Structural Differences: The primary distinction lies in the C-8 substituent: this compound contains a hydroxymethyl group, while Compound 4 features a methyl group.

Functional Implications: Both compounds exhibit antioxidant activity, but the hydroxymethyl group in this compound may enhance radical scavenging efficiency due to its ability to donate hydrogen atoms. In contrast, the methyl group in Compound 4 could reduce steric hindrance, favoring membrane permeability . NMR data (Tables 1 and 2 in ) confirm these structural differences, with this compound showing distinct signals for the oxygenated methine (δ 4.2–4.5 ppm) and hydroxymethyl protons (δ 3.7–4.0 ppm), absent in Compound 4.

Broader Context in Lignan Research

For example:

  • Podophyllotoxin : Contains a lactone ring instead of an epoxy bridge, conferring cytotoxicity rather than antioxidant effects.
  • Sesamin: A furanolignan with a simpler substitution pattern, linked to anti-inflammatory activity.

This compound’s unique combination of epoxy bridge, methoxy groups, and hydroxymethyl substitution positions it as a distinct candidate for further pharmacological exploration, particularly in oxidative stress-related disorders.

Q & A

Q. What protocols govern data sharing for multi-institutional this compound research?

  • Methodological Guidance :
  • Data Licensing : Use CC-BY-SA 3.0 for open-access collaboration, ensuring proper attribution .
  • Inter-Lab Calibration : Standardize protocols via shared SOPs (e.g., cell passage intervals, centrifugation speeds) .
  • Conflict Resolution : Establish a steering committee to adjudicate data ownership disputes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnone B
Reactant of Route 2
Magnone B

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